3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde (CAS: 832740-55-3; Mol. Formula: C₁₆H₁₅ClO₃; Mol. Wt.: 290.75) is a benzaldehyde derivative featuring a 2,4-dichlorophenoxy methyl group at the 3-position and a methoxy substituent at the 4-position of the aromatic ring . This compound is synthesized via Knoevenagel condensation or similar methods, as observed in structurally related aldehydes .
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEZKPYVFALTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,4-dichlorophenol with formaldehyde and 4-methoxybenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the chlorine atoms.
Major Products
Oxidation: 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(2,4-Dichlorophenoxy)benzaldehyde (CAS: Not specified; Mol. Wt.: ~297.14): Unlike the target compound, this analogue places the 2,4-dichlorophenoxy group at the 4-position of the benzaldehyde ring.
- 3-(4-Chloro-2-methylphenoxymethyl)-4-methoxybenzaldehyde (CAS: 832740-55-3; Mol. Wt.: 290.75): Replacing the 2,4-dichlorophenoxy group with a 4-chloro-2-methylphenoxy moiety decreases electron-withdrawing effects, which may reduce electrophilicity at the aldehyde group and influence downstream reactivity .
Functional Group Modifications
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1; Mol. Wt.: 188.13): The substitution of dichlorophenoxy with difluoromethoxy reduces molecular weight and lipophilicity (LogP: ~1.7 vs. ~3.5 for the target compound). The electron-withdrawing -OCF₂ group enhances stability against hydrolysis compared to -OCH₂(2,4-Cl₂C₆H₃) .
- 2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3; Mol. Wt.: 152.15): The hydroxyl group at the 2-position increases hydrogen-bonding capacity and acidity (pKa ~8.5) compared to the non-hydroxylated target compound, making it more polar and water-soluble .
Biological Activity
3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a dichlorophenoxy group and a methoxybenzaldehyde moiety, which contribute to its biological activity. The presence of halogen substituents is often associated with enhanced biological properties due to their influence on molecular interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound showed notable inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data indicates that the compound can act as a potential antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.
Case Study: Cytotoxicity Assessment
In vitro assays revealed that the compound exhibited cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HT-29 | 20.3 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in cancer therapy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation and survival pathways. The presence of the dichlorophenoxy group is thought to enhance these interactions by increasing lipophilicity and enabling better membrane penetration.
Research Findings Summary
- Antimicrobial Activity : Effective against multiple bacterial strains with varying MIC values.
- Anticancer Activity : Demonstrated significant cytotoxicity in breast and colon cancer cell lines.
- Mechanism Insights : Potential enzyme inhibition leading to reduced cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
